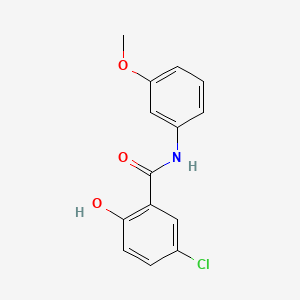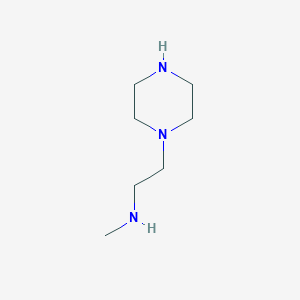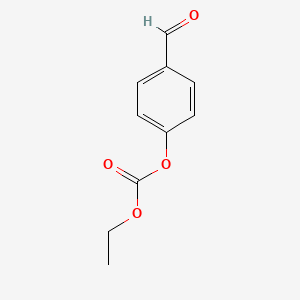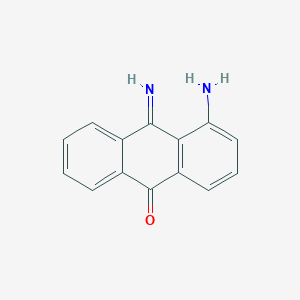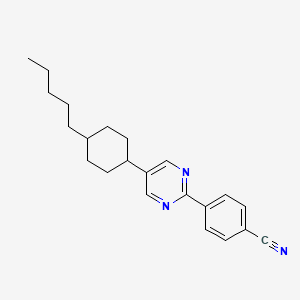
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzonitrile group attached to a pyrimidinyl ring, which is further connected to a trans-4-pentylcyclohexyl group. It is commonly used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 4-pentylcyclohexyl bromide with a suitable pyrimidinyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the benzonitrile group, often using a cyanation reagent like copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzonitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)benzonitrile
- 4-(trans-4-Ethylcyclohexyl)benzonitrile
- 4-(trans-4-Hexylcyclohexyl)benzonitrile
Uniqueness
trans-4-(5-(4-Pentylcyclohexyl)-2-pyrimidinyl)benzonitrile stands out due to its unique combination of structural features, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
72785-09-2 |
|---|---|
Molecular Formula |
C22H27N3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
4-[5-(4-pentylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C22H27N3/c1-2-3-4-5-17-6-10-19(11-7-17)21-15-24-22(25-16-21)20-12-8-18(14-23)9-13-20/h8-9,12-13,15-17,19H,2-7,10-11H2,1H3 |
InChI Key |
XIXOFKHADLKBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


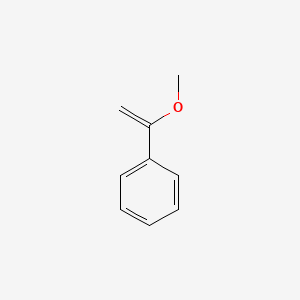
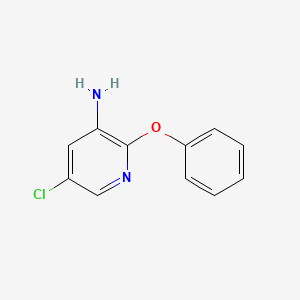
-isoquinoline-2-carbaldehyde](/img/structure/B8766306.png)
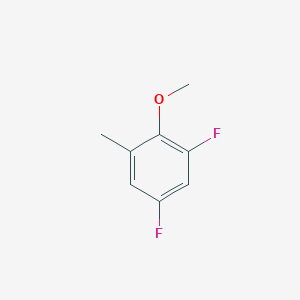
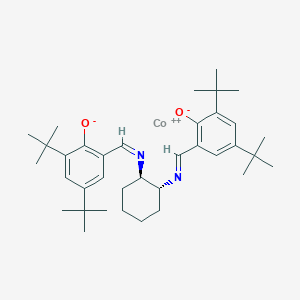
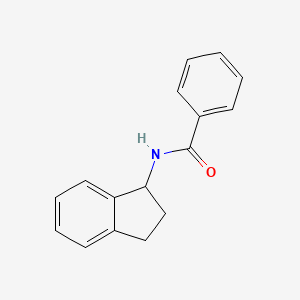
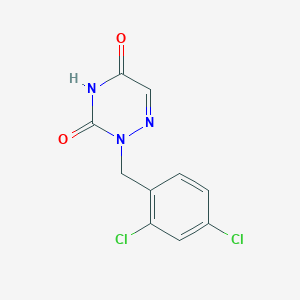
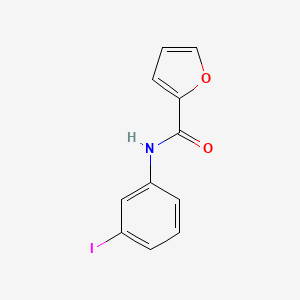
![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B8766369.png)
